Diglycolic acid

Description

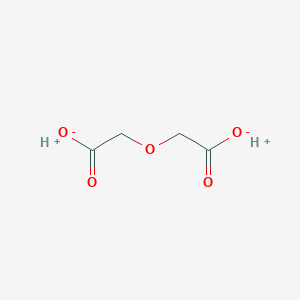

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(carboxymethoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O5/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVGZEDELICMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4041575 | |

| Record name | Diglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Powder; [Alfa Aesar MSDS] | |

| Record name | Diglycolic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13149 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-99-6 | |

| Record name | Diglycolic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-99-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diglycolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110996 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diglycolic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2'-oxybis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Diglycolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4041575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxydi(acetic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIGLYCOLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4651635E0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis Methodologies for Diglycolic Acid

Established Synthetic Pathways

Conventional methods for synthesizing diglycolic acid primarily involve the oxidation of specific precursor compounds.

Oxidation of Diethylene Glycol

One of the long-standing methods for preparing this compound involves the oxidation of diethylene glycol (DEG). Historically, A. Wurtz described this process in 1861 using concentrated nitric acid. sigmaaldrich.com While effective, this approach typically necessitates large quantities of nitric acid and often results in dilute product solutions that require subsequent concentration. nih.govtcichemicals.com A single-stage nitric acid process, even with an oxidation catalyst like vanadium(V)oxide, yields approximately 58-60%. sigmaaldrich.com However, a multi-stage process incorporating nitric acid oxidation at 70°C, followed by multiple crystallization steps, evaporation of residues, and recycling of diethylene glycol-containing mother liquor, can significantly improve yields, reaching up to 99% based on diethylene glycol. sigmaaldrich.com

To circumvent the use of expensive nitric acid and avoid the formation of nitrous gases, alternative oxidation methods utilizing air, oxygen, or ozone have been developed. sigmaaldrich.com When air oxidation is conducted in the presence of a platinum catalyst, yields of up to 90% can be achieved. sigmaaldrich.com Further optimization using a bismuth platinum contact catalyst has demonstrated yields as high as 95%. sigmaaldrich.com Another patented method involves oxidizing diethylene glycol with oxygen or air in the presence of about 3-5% by weight of water, at temperatures ranging from 80°C to 150°C, and with approximately 0.5-2% by weight of cuprous acetate (B1210297) as a catalyst. ontosight.ai Ozone is also a preferred oxidizing agent in certain methods, carried out under controlled temperature conditions and with a minor amount of water. ontosight.ai

Other Conventional Synthesis Routes

Beyond diethylene glycol oxidation, other conventional routes for this compound synthesis have been explored. W. Heintz reported a synthesis method involving the heating of chloroacetic acid with a sodium hydroxide (B78521) solution. sigmaaldrich.com A variation of this process, utilizing barium hydroxide solution as the alkaline medium, can yield this compound in 68% after acidification. sigmaaldrich.com

Another notable pathway involves the oxidation of p-dioxanone (1,4-dioxan-2-one), a lactone used as a comonomer in biodegradable polyesters. sigmaaldrich.comnih.govtcichemicals.com This oxidation can be performed using various oxidizing agents, including nitric acid (HNO₃), nitrogen dioxide (NO₂), dinitrogen trioxide (N₂O₃), dinitrogen tetroxide (N₂O₄), dinitrogen pentoxide (N₂O₅), or mixtures thereof. nih.govtcichemicals.com This method is particularly advantageous as it requires less nitric acid compared to the oxidation of diethylene glycol and can yield this compound in higher concentrations. nih.govtcichemicals.com The reaction conditions for p-dioxanone oxidation can range from 0°C to 110°C and a pressure of at least 0.5 atmosphere, potentially under an oxygen-containing atmosphere. nih.govtcichemicals.com

Green Chemistry Approaches in this compound Synthesis

The growing emphasis on environmental sustainability has spurred the development of green chemistry approaches for this compound synthesis and its derivatives.

Solvent-Free Melt-Amidation Reactions for Diglycolamides (DGAs)

A significant advancement in green chemistry for diglycolamide (DGA) synthesis, which utilizes this compound as a precursor, is the solvent-free melt-amidation reaction. This method directly couples this compound with secondary amines under melting conditions in a single step. The process is characterized by its simplicity, scalability (demonstrated up to 200 grams), and the elimination of pre-activation steps or post-reaction purification. The absence of solvents or catalysts makes it an inherently green process.

The melt-amidation approach has been successfully applied to synthesize nine different diglycolamides, demonstrating high yields and purities. A life cycle assessment comparing this method to prior-art pathways revealed a substantial improvement in environmental impact, particularly a 67% reduction in global warming potential. The general procedure involves mixing this compound and dialkyl amines to form an ammonium (B1175870) carboxylate salt, which is then heated to its melting point and converted into DGAs under a flowing nitrogen gas atmosphere. Environmentally friendly solvents like water, ethanol, or 2-propanol can be used at room temperature for the initial salt synthesis.

The following table summarizes the typical yields and purities observed for various diglycolamides synthesized via this solvent-free melt-amidation method:

| DGA Type (Example) | Yield Range (%) | Purity Range (%) |

| Various DGAs | 85–96 | 88–96 |

Sustainable Production Strategies

Beyond specific reaction methodologies, broader sustainable production strategies are influencing the landscape of this compound manufacturing. The development of solvent-free melt-amidation for diglycolamides exemplifies a key sustainable approach by minimizing waste and energy consumption.

Furthermore, this compound can act as a hydrogen bond donor in the formation of Deep Eutectic Solvents (DESs). DESs are gaining recognition as sustainable alternatives to traditional organic solvents due to their straightforward preparation, often without the need for organic solvents, and their derivation from inexpensive, renewably sourced starting materials. The increasing global emphasis on eco-friendly chemicals and sustainable practices is a significant driver for industries to explore and adopt such environmentally benign options for this compound production. fishersci.ca this compound itself is considered an eco-friendly and less harmful option in many of its applications. fishersci.ca

Synthesis of Derivatives and Related Compounds

This compound serves as a versatile building block for synthesizing a wide array of derivatives and related chemical compounds. Its structure allows for various modifications, leading to materials with tailored properties for specific applications.

As a chemical intermediate, this compound is employed in the synthesis of diverse materials, including specialized solvents and pharmaceuticals. fishersci.ca For instance, it has been utilized in the preparation of needle-like aragonite particles from aqueous calcium nitrate (B79036) solutions. Additionally, this compound is a precursor in the synthesis of N-interlinked imipramines, compounds that have demonstrated apoptotic activity against malignant cells.

Diglycolamides (DGAs) are a significant class of derivatives, formed by the coupling of this compound with secondary amines. Specific examples include n-octyl diglycolamide and hexyl diglycolamide, which are synthesized through this amidation process.

Another important class of derivatives are those derived from dithiothis compound, which itself is a disulfide derivative. These derivatives can be synthesized from thiol synthons through oxidative disulfide bond formation. This includes the preparation of symmetric bis-amides via iodine-promoted bis-homocoupling of thioglycolic acid amides, and non-symmetric diamide (B1670390) and amide-ester compounds through bis-thiol heterocoupling promoted by an N-chlorobenzotriazole/benzotriazole mixture.

This compound esters represent another category of derivatives, which can be designed and synthesized for various applications, including studies on their solubility in supercritical carbon dioxide. Furthermore, this compound (DGA) acts as a comonomer in the synthesis of poly(butylene diglycolate-co-furandicarboxylate) (PBDF) copolyesters, which are produced via transesterification and melt polycondensation. A new synthetic pathway has also been reported for the synthesis of 2,3-dimethyl-2,3-dihydrofuro[3,4-b] ontosight.aidioxine-5,7-dicarboxylic acid, originating from this compound as a precursor, involving a multi-step process including oxidation, acylation, furan (B31954) ring formation, Williamson reaction, and ester hydrolysis.

This compound Esters

This compound esters are a class of derivatives synthesized for various applications, including their use as CO2-philic chelating agents and as components in magnetic ionic liquids (MILs). nih.govthegoodscentscompany.comnih.gov A general synthetic procedure for this compound esters has been established, yielding highly pure compounds. nih.gov These esters are designed with alkyl, carbonyl, and ether groups to enhance their CO2-philicity, making them effective chelating agents. nih.gov

For instance, this compound, di(hexyl) ester, is a notable example within this category. ukitoraja.ac.id Research has demonstrated the synthesis of a series of this compound esters, with their solubility in supercritical CO2 being a key property. nih.govthegoodscentscompany.com

Data on the solubility of synthesized this compound esters in supercritical CO2:

| Compound | Temperature (K) | Pressure (MPa) | Solubility (mol·L⁻¹) |

| Compound 1 | 313 | 9.3 | 1.6 × 10⁻² |

| Various | 313-333 | 8.6-20.4 | Good to High |

This compound esters are also utilized as ligands for chelating paramagnetic metals, leading to the formation of magnetic ionic liquids (MILs) with ultra-low viscosity and high magnetic susceptibility. nih.gov Furthermore, diglycolyl chloride, a derivative of this compound, is employed in the synthesis of salicylate-based poly(anhydride-esters), which are designed for rapid degradation and controlled release of active components like salicylic (B10762653) acid. google.com

Diglycolamides (DGAs)

Diglycolamides (DGAs) are a significant class of this compound derivatives, particularly recognized for their utility as extractants in the separation of rare-earth elements (REEs) and actinides. googleapis.comnih.govnih.govnih.govfishersci.at

A highly efficient and sustainable method for DGA synthesis involves the direct coupling of this compound with secondary amines through a solvent-free melt-amidation reaction. googleapis.comnih.gov This method is scalable, capable of producing up to 200 grams of DGA, and achieves high yields (85–96%) and purities (88–96%) without requiring post-reaction workup or purification. googleapis.comnih.gov This approach significantly reduces the environmental impact, demonstrating a 67% reduction in global warming potential compared to conventional methods. googleapis.comnih.gov

Comparison of DGA Synthesis Methods:

| Feature | Prior-Art Pathways | Solvent-Free Melt-Amidation (New Method) |

| This compound Activation | Required | Not required (direct coupling) |

| Solvents | Often uses toxic organic solvents (e.g., xylenes) | Solvent-free |

| Side-products | Production of toxic side-products | Reduced toxic side-products |

| Purification | Tedious purification steps | No post-reaction workup or purification needed |

| Yields | Variable, often lower | Good (85–96%) |

| Purity | Variable | High (88–96%) |

| Scalability | Potentially impeded | Scalable (demonstrated up to 200 g) |

| Environmental Impact | Higher global warming potential | 67% reduction in global warming potential |

Other synthetic routes for DGAs include the Schotten–Baumann approach, amidation of diglycolyl esters, and thermal amidation using a Dean–Stark apparatus. Diglycolyl chloride can also be reacted with primary or secondary amines to produce di- or tetrasubstituted DGAs, with further functionalization possible using alkyl iodides. nih.gov A simplified, single-step DGA synthesis has been developed using propylphosphonic anhydride (B1165640) (T3P®) as a coupling agent, enabling the preparation of novel DGA structures. nih.gov Recent advancements include the synthesis of novel syn- and anti-diastereomers of tetra-n-octyl and tetra-n-decyl DGAs with specific substituents on the backbone. fishersci.at

Poly(butylene diglycolate) Polyesters

Poly(butylene diglycolate) (PBD) polyesters are biodegradable materials synthesized from this compound (DGA) and 1,4-butanediol (B3395766) (BDO). The synthesis typically involves a two-step process: esterification followed by melt polycondensation.

Optimal Synthesis Conditions for Poly(butylene diglycolate) (PBD):

| Step | Temperature | Atmosphere | Catalyst/Stabilizer | Molecular Weight (Mn) |

| Esterification | 180 °C | N₂ | - | - |

| Polycondensation | 200 °C (optimal) | Reduced Pressure (<20 Pa) | Tetrabutyl titanate (TBT), Triphenyl phosphate (B84403) (TPP) | 98 kg·mol⁻¹ |

Research indicates that the highest molecular weight for PBD (98 kg·mol⁻¹) is achieved when the polycondensation reaction is conducted at 200 °C for 2.5 hours. Higher temperatures, such as 220 °C or 240 °C, can lead to a decrease in molecular weight due to accelerated chain scission, a characteristic of the reversible polycondensation reaction.

Another related polyester, 1,4-butylene diglycolate (B8442512) (GBG), a monomer for copolyesters, can be prepared by reacting 1,4-dibromobutane (B41627) with potassium glycolate. Subsequent polycondensation of GBG with various dicarboxylic acid chlorides yields a range of copolyesters. Additionally, poly(butylene 2,5-furandicarboxylate/diglycolate) random co-polyesters have been synthesized through melt polycondensation.

Other Functionalized this compound Derivatives

Beyond esters, amides, and polyesters, this compound and its anhydride serve as versatile building blocks for other functionalized derivatives. For instance, diglycolic anhydride has been used to functionalize polyethylene (B3416737) terephthalate (B1205515) (PET) nanofibers, creating adsorbents for rare earth elements. In this process, PET nanofibers are grafted with the diglycolic anhydride ligand to enhance their adsorption capacity for metal ions like Ce³⁺ and Nd³⁺.

Furthermore, this compound functionalized core-shell silica (B1680970) coated Fe₃O₄ nanomaterials have been synthesized. This involves the functionalization of amine-terminated core-shell silica coated magnetite nanoparticles with this compound, typically through a reaction with diglycolic anhydride in tetrahydrofuran (B95107) (THF). These functionalized nanomaterials are designed for applications such as the magnetic extraction of heavy metal ions from aqueous media.

Coordination Chemistry and Metal Ion Interactions of Diglycolic Acid

Ligand Properties of Diglycolic Acid

This compound acts as a multidentate ligand, capable of coordinating with metal centers through its oxygen atoms.

This compound exhibits effective chelating capabilities with divalent metal ions. Its dicarboxylic nature facilitates binding to metal cations, leading to the formation of stable complexes. Research has explored the interactions of this compound with various divalent metal ions, including thallium(I), copper(II), cobalt(II), nickel(II), zinc(II), cadmium(II), and lead(II) researchgate.netresearchgate.netmdpi.com. The determination of stability constants for these complexes offers insights into the strength of these interactions researchgate.netresearchgate.net.

The chelating action of this compound has been linked to its biological effects, such as its ability to chelate divalent metal ions within the renal system, which may contribute to its observed toxicity researchgate.net. Furthermore, this compound-functionalized materials, such as electrospun polystyrene nanofibers, have demonstrated efficacy in adsorbing divalent metal ions, albeit with a notable preference for trivalent lanthanides over divalent ions like Co²⁺, Ni²⁺, and Sr²⁺ lut.fijinr.ru.

A study investigating the complexation of thallium(I) (Tl(I)) with this compound in an aqueous medium reported specific stability constants. At 308 K, the values were log β₁ = 3.477 and log β₂ = 6.5051, while at 313 K, they were log β₁ = 3.0791 and log β₂ = 5.8976 researchgate.net. These figures underscore the stability of the formed complexes.

The following table summarizes some reported stability constants for this compound complexes with divalent metal ions:

| Metal Ion | log β₁ (at 308 K) | log β₂ (at 308 K) | log β₁ (at 313 K) | log β₂ (at 313 K) | Reference |

| Thallium(I) | 3.477 | 6.5051 | 3.0791 | 5.8976 | researchgate.net |

This compound and its derivatives, particularly diglycolamides (DGAs), are recognized for their effectiveness as size-selective binders for trivalent f-elements, encompassing both lanthanides and actinides lut.firesearchgate.netresearchgate.net. Structural analyses of complexes involving DGA-type ligands typically reveal a tridentate binding mode, where each metal ion coordinates with the three oxygen atoms of the ligand lut.fi. Lanthanide ions, including lanthanum, neodymium, and cerium, often achieve a sterically saturated nine-coordinate geometry when complexed with three DGA ligands lut.fi.

This compound has found application in extraction chromatography for the separation of trivalent f-elements. For instance, americium(III) (Am³⁺) and curium(III) (Cm³⁺) solutions have been purified using this compound (DGA) extraction chromatographic resin osti.gov. Notably strong interactions have been observed between hydrated cerium(III) (Ce³⁺) cations and this compound, indicative of a chelate effect that facilitates robust complex formation acs.org.

The affinity of DGAs across the lanthanide series has been assessed in various acidic media, such as hydrochloric acid and nitric acid, to determine distribution ratios and loading characteristics researchgate.net. Coordination chemistry analyses, supported by loading data, density functional theory (DFT) calculations, and extended X-ray absorption fine structure (EXAFS) results, suggest that under conditions of forced loading, the ligand-to-metal coordination for lanthanides can deviate from the anticipated 3:1 ratio researchgate.netosti.govornl.gov.

For actinide elements, diglycolamide ligands have been investigated for their complexation with plutonium(IV) (Pu(IV)), providing valuable insights into TODGA-based actinide separation processes researchgate.net. The chemical modification of carboxylic acid functional groups to dialkyl amides in this compound derivatives can influence their binding affinity for actinides, potentially by altering the electronic properties of the binding pocket and reducing electrostatic interactions wsu.edu.

Chelating Capabilities with Divalent Metal Ions

Formation and Characterization of Metal Complexes

The formation of metal complexes with this compound and its derivatives involves diverse coordination modes and stoichiometries, leading to a range of potential applications.

This compound esters (DGEs) have been successfully utilized as ligands to chelate with paramagnetic metals in the synthesis of magnetic ionic liquids (MILs) researchgate.netacs.orgosti.govnih.gov. These MILs are designed to incorporate multiple metal centers within both the cation and anion, which imparts their inherent paramagnetic properties researchgate.netacs.org. This strategy has led to the development of hydrophobic MILs exhibiting ultra-low viscosities, with some reported values below 31.6 cP, a viscosity comparable to that of organic solvents like 1-octanol (B28484) acs.orgosti.govnih.gov.

An example includes a bimetallic MIL that incorporates two manganese(II)-based complexes, featuring a hexyl-substituted this compound ester (C6-DGE) ligand in the cation and hexafluoroacetylacetonate (hfacac) in the anion ([Mn(C6-DGE)₆][Mn(hfacac)₃]₂) iastate.edu. These low-viscosity MILs hold significant promise for applications in liquid-liquid separation systems, catalysis, and microfluidics, where the ability to manipulate the solvent with an external magnetic field is advantageous acs.orgosti.gov.

While specific detailed research findings directly addressing "Multinuclear Metal Carboxylates of this compound" were not explicitly provided in the search results, the fundamental coordination chemistry of this compound, as a dicarboxylic acid, inherently supports the formation of multinuclear complexes. The carboxylate groups within this compound are well-known to act as versatile bridging ligands, capable of connecting multiple metal centers in complex structures researchgate.net.

The coordination stoichiometry of diglycolamide (DGA) complexes with lanthanides in extraction chromatography materials has been thoroughly investigated. Studies indicate that while the initial assumption for DGAs coordinating with trivalent lanthanides is typically a 3:1 ligand-to-metal stoichiometric relationship, under conditions of forced loading and high metal concentrations, the extracted metal-ligand complex can adopt a 2:1 ligand-to-metal ratio osti.govresearchgate.net. This observation suggests that the stoichiometry and coordination chemistry of lanthanide complexation can vary based on the specific loading conditions researchgate.net.

For instance, in the extraction of neodymium(III) (Nd(III)) from a nitric acid medium using N,N-dimethyl-N′,N′-dioctyl diglycolamide (Lᴵᴵ), the stoichiometry of the extracted species was determined to be Nd(NO₃)₃·3Lᴵᴵ rsc.org. This 1:3 metal-to-ligand ratio was corroborated by techniques such as electrospray ionization mass spectrometry (ESI-MS) and Fourier-transform infrared spectroscopy (FT-IR) rsc.org. However, coordination chemistry analysis for dysprosium (Dy) complexed with DGA resin materials showed evidence of less than the expected 3:1 ligand-to-metal coordination under forced loading conditions researchgate.netornl.gov.

Multinuclear Metal Carboxylates of this compound

Theoretical Studies in Coordination Chemistry

Theoretical approaches, such as Density Functional Theory (DFT) calculations, provide valuable insights into the electronic structure, bonding, and stability of metal-DGA complexes. These computational methods complement experimental findings by offering a molecular-level understanding of the coordination environment.

Density Functional Theory (DFT) Calculations for Metal Binding

Density Functional Theory (DFT) calculations have been widely employed to explore the coordination chemistry of this compound and its derivatives with various metal ions. These studies aim to understand the preferred binding modes, complex stoichiometries, and the energetics of metal-ligand interactions.

For trivalent lanthanide ions (Ln(III)), such as Ytterbium (Yb³⁺) and Dysprosium (Dy³⁺), diglycolamide (DGA) derivatives are known to form stable 3:1 ligand-to-metal complexes. This stoichiometry typically results in a coordination number of 9 for the metal ion, where each DGA-type ligand coordinates to the metal through its three oxygen atoms in a tridentate fashion. DFT analyses have confirmed this coordination environment, showing that a single Yb³⁺ cation can complex with three DGA ligands to form a [Yb(L)₃]³⁺ complex, where L represents the DGA ligand.

Furthermore, computational studies, including those on Yb-TODGA (N,N,N',N'-tetraoctyldiglycolamide) and Yb-DODGAA (N,N-dioctyldiglycolamic acid) complexes, have been utilized to assess the binding affinity of these extractants towards Yb³⁺. The calculation of associated binding energy values has consistently demonstrated a strong binding affinity of DGA-based extractants for Yb³⁺, supporting their observed high extraction efficiencies.

Table 1: Summary of DFT Calculation Findings for this compound and Derivatives

| Metal Ion | Ligand Type (Derivative) | Complex Stoichiometry (L:M) | Coordination Mode | Key DFT Insights |

| Yb³⁺ | Diglycolamide (DGA) | 3:1 | Tridentate | Formation of [Yb(L)₃]³⁺ complex; strong binding affinity |

| Dy³⁺ | Diglycolamide (DGA) | 3:1 | Tridentate | Explored coordination chemistry and ligand performance |

| REE (general) | DGA-type ligands | - | Tridentate (via 3 oxygen atoms) | Efficient and size-selective binding of trivalent f-elements |

Note: This table is designed to be interactive in a digital environment, allowing for sorting and filtering.

Extended X-Ray Absorption Fine Structure (EXAFS) Analysis

Extended X-Ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful experimental technique used to determine the local atomic structure around a specific absorbing atom, such as a metal ion. In the context of coordination chemistry, EXAFS provides crucial information about coordination numbers, bond distances, and the types of atoms in the first coordination sphere of the metal ion.

EXAFS studies have been instrumental in validating the coordination models proposed by theoretical calculations for diglycolamide complexes with lanthanide ions. For instance, EXAFS data supports the formation of 3:1 ligand-to-metal complexes with Ln(III) ions, indicating a coordination number of 9. These studies have also confirmed that nitrate (B79036) ions are typically not present in the first coordination sphere of the metal in these complexes.

For Neodymium (Nd³⁺), X-ray absorption spectroscopy studies have contributed to understanding its adsorption mechanism, attributing stronger adsorption to multiple metal ion and binding site interactions, particularly in materials functionalized with carboxylic acid groups, which are structurally similar to the chelating groups in this compound. EXAFS analysis, when applied to Dy³⁺, has helped to further explore its coordination chemistry and the impact on ligand performance. While specific bond distances for DGA-metal complexes were not detailed in the provided search results, the technique's ability to provide such parameters is a key aspect of its utility.

Table 2: Summary of EXAFS Analysis Findings for this compound Derivatives

| Metal Ion | Ligand Type (Derivative) | Coordination Number | Key EXAFS Insights |

| Dy³⁺ | Diglycolamide (DGA) | 9 (in 3:1 complex) | Confirms 3:1 ligand-to-metal complex; explores coordination chemistry and ligand performance |

| Ln(III) (general) | Diglycolamide (DGA) | 9 (in 3:1 complex) | Supports 3:1 ligand-to-metal complex formation; nitrates absent from first coordination sphere |

| Nd³⁺ | Carboxylic acid-functionalized material (analogous to DGA binding) | - | Stronger adsorption attributed to multiple metal ion and binding site interactions |

Note: This table is designed to be interactive in a digital environment, allowing for sorting and filtering.

Diglycolic Acid in Polymer Science and Materials Engineering

Integration of Diglycolic Acid in Polymer Synthesis

This compound serves as a versatile building block in polymer synthesis, primarily through copolymerization strategies, leading to the development of innovative biodegradable polymers and copolyesters. Its ether linkages enhance polymer hydrophilicity and influence degradation characteristics. researchgate.netfishersci.ie

Copolymerization Strategies

This compound is effectively integrated into polymer backbones through copolymerization, a process that allows for the precise tailoring of material properties. A notable application involves its introduction into poly(butylene terephthalate) (PBT) to synthesize a novel series of poly(butylene diglycolate (B8442512)/terephthalate) (PBDT) copolymers. fishersci.iewikipedia.org The incorporation of DGA's ether group contributes to improved ductility and degradability of the resulting polyesters. fishersci.ie

Beyond PBDT, DGA has also been utilized in the synthesis of other complex copolyesters. For instance, poly(butylene adipate-co-diglycolate-co-terephthalate) (PBADT) copolyesters have been prepared by introducing DGA into poly(butylene adipate-co-terephthalate) (PBAT) via melt polycondensation. Similarly, poly(butylene diglycol ester-furandicarboxylate) (PBDF) copolyesters, which exhibit enhanced hydrophilicity and barrier properties compared to PBAT, have been synthesized through ester exchange reaction and melt polycondensation, incorporating DGA as a comonomer. wikipedia.org The presence of ether-oxygen atoms within the DGA units is crucial, as they are believed to improve the hydrophilicity and accelerate the degradation rate of the polymers. researchgate.netfishersci.ie

Development of Biodegradable Polymers and Copolyesters

The integration of this compound is pivotal in the creation of biodegradable polymers and copolyesters designed for environmentally conscious applications. The PBDT copolymers, for example, are proposed as eco-friendly alternatives to existing packaging materials due to their enhanced degradability. fishersci.iewikipedia.org Research findings indicate that these polyesters can undergo accelerated hydrolysis in seawater, demonstrating a weight loss of 16% after 30 days. wikipedia.org Furthermore, PBDTs with butylene diglycolate (BD) segments at 20% or higher molar ratios exhibit significant degradability in Phosphate (B84403) Buffered Saline (PBS) and enzymatic solutions. wikipedia.org

Poly(butylene adipate-co-diglycolate-co-terephthalate) (PBADT) copolyesters, which incorporate DGA, have also been studied for their degradation behavior in PBS buffer solution at physiological temperatures (37 °C). The introduction of DGA is specifically noted for its hydrophilic structure, which contributes to the improved degradation characteristics of these materials.

Functional Polymer Materials and Their Applications

The unique characteristics imparted by this compound enable the development of functional polymer materials with diverse applications, particularly in areas requiring controlled degradation and specialized adsorption capabilities.

Poly(anhydride-esters) with Controlled Degradation

This compound plays a significant role as a linker molecule in the synthesis of poly(anhydride-esters), a class of polymers known for their controlled degradation profiles. These polymers are designed to degrade and release active components, such as salicylic (B10762653) acid, within specific timeframes. The degradation rate of poly(anhydride-esters) can be precisely manipulated by altering the chemical structure of the linker, with oxygen-containing aliphatic chains, like those derived from DGA, enhancing the degradation process.

Studies have shown that poly(anhydride-esters) incorporating this compound as a comonomer exhibit molecular weights ranging from 14,500 to 27,800 Da and glass transition temperatures (Tg) near physiological conditions, typically between 33-40 °C. These homo- and copolymers demonstrate complete degradation within one week, concurrently releasing the chemically incorporated salicylic acid. The inclusion of a diglycolic linker has been shown to result in a faster release rate of ferulic acid when incorporated into a poly(anhydride-ester) backbone, compared to an adipic acid linker.

Table 1: Properties of Salicylate-based Poly(anhydride-esters) with this compound

| Property | Value Range (this compound Copolymer) | Source |

| Molecular Weight (Da) | 14,500 - 27,800 | |

| Glass Transition Temperature (°C) | 33 - 40 | |

| Degradation Time | Within 1 week |

Poly(butylene diglycolate/terephthalate) (PBDT) Copolymers for Packaging

Poly(butylene diglycolate/terephthalate) (PBDT) copolymers, synthesized by incorporating this compound into poly(butylene terephthalate) (PBT), are emerging as promising eco-friendly alternatives for packaging materials. fishersci.iewikipedia.org The introduction of DGA enhances the hydrophilicity of these polyesters through its ether bonds, which in turn accelerates their hydrolysis, particularly in seawater. wikipedia.org

PBDT copolymers exhibit favorable mechanical properties, making them suitable for packaging applications. They demonstrate high tensile strength, exceeding 23.4 MPa, and an elastic modulus ranging from 95 to 610 MPa, which are advantageous compared to some commercial degradable polymers. fishersci.iewikipedia.org

Table 2: Mechanical Properties of PBDT Copolymers

| Property | Value Range | Source |

| Tensile Strength | > 23.4 MPa | fishersci.iewikipedia.org |

| Elastic Modulus | 95 - 610 MPa | fishersci.iewikipedia.org |

| Seawater Weight Loss (30 days) | 16% | wikipedia.org |

Poly(vinyl this compound ester)-Grafted Polyethylene (B3416737)/Polypropylene (B1209903) Fiber Adsorbents

This compound is also instrumental in the creation of specialized adsorbent materials. Poly(vinyl this compound ester)-grafted polyethylene (PE-PDGA) fabric has been developed for the selective recovery of rare earth metal ions. The synthesis of PE-PDGA involves a multi-step process: radiation-induced graft polymerization of vinyl acetate (B1210297) onto polyethylene, followed by saponification, and a ring-opening reaction of diglycolic anhydride (B1165640).

These grafted materials contain immobilized tridentate ligands, with concentrations ranging from 1.71 to 4.58 mmol/g. PE-PDGA demonstrates the ability to adsorb rare earth metal ions such as samarium (Sm), neodymium (Nd), and dysprosium (Dy) at pH 2.5. The removal ratio of these ions increases as the pH rises from 2.5 to 4, indicating a pH-dependent adsorption efficiency. Similar grafting strategies could potentially be applied to polypropylene fibers to create analogous adsorbent materials.

Environmental Fate and Degradation of Diglycolic Acid

Biodegradation Mechanisms

The biodegradation of diglycolic acid is largely influenced by enzymatic and microbial activities, leading to its breakdown in environmental settings.

Enzymatic Hydrolysis Pathways

Enzymatic hydrolysis plays a significant role in the degradation of this compound, particularly in the context of polyether breakdown. A key enzyme identified in this process is this compound (DGA) dehydrogenase, an ether bond-cleaving enzyme. This enzyme has been purified from polyethylene (B3416737) glycol (PEG)-utilizing bacterial consortia and is known to oxidize various compounds, including glycolic acid, glyoxylic acid, PEG-carboxylic acid, and this compound itself. nih.gov DGA can serve as a model compound for studying the activity of such ether-cleaving enzymes. oup.com For instance, DGA dehydrogenase activity has been detected in the particulate fraction of Sphingomonas sp. N6, a bacterium capable of utilizing high-molecular-weight PEGs. oup.com

Microbial Metabolism of this compound

Microorganisms are central to the metabolic degradation of this compound. Various bacterial strains have been implicated in pathways where this compound is either a direct metabolite or an intermediate.

In the context of polyether degradation, bacteria like Pseudomonas stutzeri and Sphingomonads metabolize polyethylene glycol (PEG), and an ether-cleaving enzyme, this compound dehydrogenase, has been identified in such processes. nih.govasm.org A consortium of a Pseudomonas sp. and a Flavobacterium sp. has been reported to degrade PEGs, with DGA dehydrogenase playing a crucial role in the breakdown. asm.org

This compound is also a recognized intermediate in the microbial metabolism of certain xenobiotics. For instance, bacterial species such as Mycobacterium and Pseudomonas utilize the "this compound route" in the biodegradation of compounds like morpholine (B109124). uni-pannon.huresearchgate.netasm.org Studies on Mycobacterium aurum MO1 indicate that morpholine degradation involves the cleavage of a carbon-nitrogen bond, leading to an intermediary amino acid. This is followed by deamination and oxidation to form a diacid, specifically diglycolate (B8442512), which then enters intermediate metabolism and can be completely mineralized by the bacterial cells. asm.org

Furthermore, this compound has been detected as a metabolic intermediate during the degradation of bisphenol A (BPA) by psychrotolerant bacterial strains like Pseudomonas palleroniana GBPI_508. nih.gov This highlights its role in diverse microbial degradation pathways of environmental contaminants.

Environmental Persistence and Transformation

The persistence and transformation of this compound in the environment are governed by its inherent chemical properties and interactions with various environmental matrices.

Analysis of this compound in Environmental Samples

The detection and quantification of this compound in environmental and biological samples are critical for understanding its fate. Analytical methods commonly employed include gas chromatography coupled to a mass spectrometer (GC-MS) and gas chromatography coupled to a triple-quadrupole mass filter (GC-MS/MS). These techniques have been successfully used to determine this compound concentrations in various biological matrices, such as human urine, serum, cerebrospinal fluid, and even liver and kidney tissues, particularly in cases of diethylene glycol (DEG) poisoning, where this compound is a significant metabolite. researchgate.netresearchgate.net The ability to detect this compound in such diverse samples underscores the importance of robust analytical methodologies for environmental monitoring.

Sorption and Mobility in Soils

This compound exhibits high water solubility, which significantly influences its mobility in environmental compartments. thermofisher.com Its solubility in water suggests that it is likely to spread readily within water systems and exhibit high mobility in soils. thermofisher.com The partition coefficient (n-octanol/water), expressed as log Pow, for this compound is -2.01. This low value indicates a very low potential for bioaccumulation and a high likelihood of mobility in the environment. thermofisher.com

In comparison, thiothis compound, a structurally related compound, shows variable sorption capacities to different soil types, ranging from 19.9 mg/kg to 427.4 mg/kg. nih.govoup.com While thiothis compound may be less mobile than thiodiglycol (B106055) due to its sorption, this compound's high water solubility and low log Pow suggest it will be highly mobile in soil environments. thermofisher.comoup.com

Hydrolysis and Photolysis Considerations

This compound is considered soluble in water, and based on available information, its persistence in aqueous environments is unlikely. thermofisher.com As noted in section 5.1.1, the incorporation of this compound units into polymers can enhance their hydrolysis rates, contributing to the degradability of these materials under environmental and even seawater conditions. acs.orgresearchgate.netresearchgate.netacs.org

Regarding photolysis, studies on thiothis compound, a compound with structural similarities, indicate that it is not significantly affected by direct photolysis. Irradiation by sunlight for 14 days did not result in the detection of new degradation products. oup.com Similarly, glycolic acid, another related compound, lacks chromophores that absorb at wavelengths greater than 290 nm, suggesting it is not susceptible to direct photolysis by sunlight. regulations.govnih.gov Given its chemical structure, this compound is expected to behave similarly, showing limited direct photolytic degradation. However, in the atmosphere, vapor-phase this compound is subject to degradation by reaction with photochemically produced hydroxyl radicals, with an estimated half-life of approximately 13.389 hours. thegoodscentscompany.com

Biomedical and Toxicological Research on Diglycolic Acid

Role as a Toxic Metabolite of Diethylene Glycol (DEG)

Diethylene glycol (DEG) is an industrial solvent implicated in numerous mass poisonings worldwide due to its accidental or intentional substitution for safer pharmaceutical diluents calpoison.orgresearchgate.netoup.comtandfonline.com. While DEG itself is rapidly absorbed, its toxicity is largely attributed to its metabolites calpoison.org. DEG undergoes metabolism in the liver, where it is oxidized by alcohol dehydrogenase to 2-hydroxyethoxyacetaldehyde, which is then further metabolized by aldehyde dehydrogenase into 2-hydroxyethoxyacetic acid (2-HEAA) and diglycolic acid (DGA) calpoison.org. Extensive research has identified DGA as the primary toxic metabolite responsible for the severe clinical manifestations of DEG poisoning, particularly acute kidney injury calpoison.orgresearchgate.netoup.comtandfonline.comoup.comnih.govsigmaaldrich.comnih.govnih.govresearchgate.net. Studies have shown that DGA accumulates significantly in kidney tissue, reaching concentrations up to 100 times higher than peak blood concentrations following DEG administration researchgate.netoup.comtandfonline.comoup.comresearchgate.net. Direct administration of DGA has been observed to produce toxicity identical to that seen in DEG-treated animals, further substantiating its role as the proximate toxicant oup.comresearchgate.net.

Mechanisms of Nephrotoxicity in Renal Proximal Tubule Cells

The hallmark of DGA-induced toxicity is severe renal failure, primarily characterized by necrosis of the proximal tubular epithelium in the kidneys oup.comoup.comnih.govresearchgate.net. Unlike apoptosis, DGA induces necrotic cell death in human proximal tubule (HPT) cells, a process corroborated by a severe depletion of cellular adenosine (B11128) triphosphate (ATP) levels oup.comnih.gov.

A critical aspect of DGA's nephrotoxicity involves its uptake into renal cells. DGA, structurally similar to intermediates of the citric acid cycle, is actively transported into kidney cells via specific sodium-dependent dicarboxylate transporters (NaDCs) oup.comoup.comnih.govresearchgate.netconsensus.app. Specifically, the low-affinity sodium dicarboxylate transporter-1 (NaDC-1), primarily localized to the apical membrane of proximal tubule cells, has been identified as a likely molecular target for DGA uptake oup.comoup.comnih.gov. Inhibition of NaDC-1 has been shown to significantly reduce DGA-induced cell death in HPT cells oup.comnih.gov. In contrast, DGA is poorly transported out of cells, and attempts to stimulate efflux via organic anion transporters (OATs) have not been effective in reducing its intracellular accumulation, contributing to its sustained toxicity researchgate.net. Morphological changes observed in DEG poisoning include marked vacuolization and edema of epithelial cells, which can obstruct the tubular lumen, leading to reduced urine flow, anuria, and uremia researchgate.net.

Hepatotoxicity and Other Organ Effects

Beyond its prominent nephrotoxic effects, DGA has also been identified as a hepatotoxin. In vitro studies using HepG2/C3A liver cells have demonstrated that DGA can induce dose-dependent hepatotoxicity researchgate.netnih.gov. In vivo investigations in rats have further supported these findings, revealing moderate liver fatty accumulation in animals administered high doses of DGA tandfonline.com. The concordance between in vitro and in vivo models highlights the predictive utility of such testing systems for DGA-induced hepatotoxicity researchgate.netnih.gov.

While renal failure and neurotoxicity are the most recognized hallmarks of DEG poisoning, clinical manifestations can also include mild to moderate hepatotoxicity, pancreatitis, and cardiac dysrhythmias calpoison.orgoup.com. A rare case of direct human exposure to high concentrations of DGA indicated its potential to be toxic to multiple organs, with the kidneys and liver being the most significantly affected researchgate.net.

Neurotoxicity Mechanisms

Neurotoxicity represents another critical aspect of DEG poisoning, often presenting as a delayed complication that can be dependent on the severity of renal injury calpoison.orgresearchgate.netresearchgate.net. Clinical signs of DGA-induced neurotoxicity include decreased reflexes, weakness in the face and limbs, and elevated cerebrospinal fluid (CSF) protein content ontosight.ai.

Research into the mechanisms of DGA-induced neurotoxicity has revealed its direct impact on neuronal cellular processes. Studies using SH-SY5Y neuroblastoma cells have demonstrated that DGA inhibits mitochondrial complex II, leading to mitochondrial depolarization and subsequent depletion of ATP nih.govontosight.airesearchgate.net. This mitochondrial dysfunction is a central component of its neurotoxic action. Furthermore, DGA exposure can lead to the release of inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β), contributing to cellular damage and disruption of normal neurological function ontosight.airesearchgate.net. Although transient, DGA has also been observed to chelate calcium, which may play a role in its neurotoxic effects nih.govresearchgate.net.

Cellular and Molecular Mechanisms of Toxicity

The toxic effects of DGA at the cellular and molecular level are primarily mediated through its interference with mitochondrial function and cellular energy metabolism.

Inhibition of Succinate (B1194679) Dehydrogenase (Mitochondrial Complex II)

A pivotal mechanism of DGA toxicity is its specific inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II nih.govsigmaaldrich.comnih.govconsensus.appresearchgate.nettandfonline.comtoxicology.orgtoxicology.org. SDH is a crucial enzyme in both the citric acid cycle and the electron transport chain, linking substrate oxidation to ATP production. DGA preferentially inhibits SDH activity in human proximal tubule cells and human kidney cell enzymes, without affecting the activities of other enzymes within the citric acid cycle nih.govtandfonline.com.

The inhibition of Complex II by DGA is concentration-dependent. For instance, in SH-SY5Y cells, DGA concentrations of 12.5 mM caused approximately 80% inhibition of Complex II activity, while 25 mM and 50 mM DGA resulted in 97% and 100% inhibition, respectively researchgate.net. This inhibition directly impacts cellular respiration, leading to significant decreases in oxygen consumption and State 3 respiration in HPT cells and isolated rat kidney mitochondria, indicating its role as an oxidative phosphorylation inhibitor nih.govtandfonline.comtoxicology.org.

Table 1: Effect of this compound (DGA) on Mitochondrial Complex II Activity in SH-SY5Y Cells

| DGA Concentration (mM) | Complex II Inhibition (%) researchgate.net |

| 12.5 | 80 |

| 25 | 97 |

| 50 | 100 |

Mitochondrial Dysfunction and ATP Depletion

The inhibition of succinate dehydrogenase by DGA directly precipitates mitochondrial dysfunction nih.govsigmaaldrich.comnih.govconsensus.appresearchgate.nettandfonline.comtoxicology.org. This dysfunction manifests as a significant and time-dependent depletion of cellular ATP concentrations oup.comnih.govnih.govconsensus.appresearchgate.nettoxicology.orgphysiology.org. This ATP depletion is a critical event that precedes and ultimately leads to necrotic cell death oup.comnih.gov. Studies have shown that a reduction of ATP levels by 80% or more is strongly associated with necrosis in proximal tubular cells oup.comnih.govphysiology.org.

Table 2: Time-Dependent Decrease in Cellular ATP Concentrations in HPT Cells Exposed to 50 mmol/l DGA oup.com

| Time (hours) | ATP Concentration (Relative to Control) |

| 0 | 100% |

| 2 | Significant decrease observed |

| 36 | Further depletion |

This severe energy deficit, combined with oxidative stress and compromised mitochondrial integrity, underlies the widespread cellular dysfunction and necrosis observed in various organs affected by DGA toxicity.

Reactive Oxygen Species (ROS) Production

This compound has been shown to induce the production of reactive oxygen species (ROS) in various cellular models. Studies in human proximal tubule (HPT) cells demonstrated that DGA increased ROS production in a concentration and time-dependent manner fishersci.at. Similarly, in HK-2 cells, DGA treatment led to a notable increase in ROS levels at concentrations of 5 mM and above atamankimya.com. This ROS generation contributes to mitochondrial dysfunction, a key mechanism through which diglycolate (B8442512) exerts its cellular damage fishersci.atfishersci.com. Mild effects of DGA on the cellular production of reactive oxygen species have also been observed in cardiomyocytes uni.lu.

Intracellular Calcium Chelation and its Transient Effects

This compound possesses the inherent ability to chelate calcium ions (Ca2+) in solution wikipedia.orgfishersci.comwikipedia.org. Investigations using SH-SY5Y neuroblastoma cells revealed that peak intracellular Ca2+ chelation by DGA occurred at 4 hours following exposure to concentrations ranging from 6.25 to 50 mM; however, these chelating effects were observed to be transient wikipedia.orgfishersci.comwikipedia.org. The chelating properties of DGA extend to its interaction with mitochondrial processes, where it has been shown to block calcium-induced mitochondrial swelling, indicating an inhibition of the calcium-dependent mitochondrial permeability transition . Furthermore, DGA and ethylene (B1197577) glycol tetraacetic acid (EGTA), a known calcium chelator, were found to reduce free calcium concentration in solution in an equimolar fashion . The mechanism of DGA-induced mitochondrial dysfunction involves its calcium chelation, which decreases the availability of substrates and reducing equivalents necessary for Complex I activity . Structurally, this compound can be conceptualized as a 1,5-dicarbonyl receptor, with its ether linkage and ionizable carboxylic moieties facilitating interaction and recognition of divalent cations like Ca2+ sci-toys.com.

Transporter-Mediated Uptake Mechanisms

A crucial aspect of this compound's toxicity involves its active transport into cells, particularly kidney cells. DGA is taken up by sodium-dependent dicarboxylate transporters, specifically NaDC-1 and NaDC-3 fishersci.comwikidata.orgfishersci.caatamanchemicals.comthegoodscentscompany.comnih.govnih.gov. The sodium-dependent dicarboxylate transporter 1 (NaDC-1), located on the apical membrane of proximal tubule cells in the kidney, is identified as the primary transporter responsible for the uptake and subsequent concentration of DGA within renal tissue nih.govnih.gov. Studies have demonstrated that inhibiting or knocking down NaDC-1 in human kidney cells significantly reduces both DGA uptake and its associated toxicity thegoodscentscompany.comnih.gov. This transporter-mediated uptake leads to substantial accumulation of DGA in kidney tissue, with concentrations observed to be up to 100-fold higher than in blood following diethylene glycol administration nih.gov. The expression levels of NaDC-1 are directly linked to susceptibility to kidney injury, as higher expression enhances the uptake of this toxic metabolite fishersci.ca. DGA's structural similarity to citric acid cycle intermediates, such as succinate, enables its uptake by these SLC13 family solute carriers thegoodscentscompany.comnih.govnih.gov.

Inflammatory Cytokine Release

This compound has been implicated in the release of inflammatory cytokines, contributing to its toxicological profile. In SH-SY5Y neuroblastoma cells, exposure to 50 mM DGA significantly increased the release of pro-inflammatory cytokines, specifically tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), after 24 and 48 hours wikipedia.orgfishersci.comwikipedia.orgatamanchemicals.comchem960.com. This cytokine release is an integral part of the DGA-induced mechanism of SH-SY5Y cell death, which is initiated by the inhibition of mitochondrial complex II, leading to mitochondrial depolarization and subsequent depletion of adenosine triphosphate (ATP) wikipedia.orgwikipedia.org. The broader context of glycolic acid and its metabolites also indicates that their exposure can elevate inflammatory cytokines like TNF-α and IL-1β, thereby contributing to tissue injury and amplifying organ toxicity fishersci.ca.

Analytical Methods for this compound in Biological Matrices

The accurate detection and quantification of this compound in biological matrices are crucial for understanding its toxicokinetics and for diagnostic purposes in cases of diethylene glycol poisoning. Both qualitative and quantitative analytical methods have been developed for this purpose fishersci.casigmaaldrich.com.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Mass Spectrometry with triple-quadrupole mass filter (GC-MS/MS) are established methods for the qualitative and quantitative determination of DGA in biological samples fishersci.casigmaaldrich.com. A validated qualitative GC-MS method demonstrated good selectivity and specific limits of detection (LOD) across various biological matrices. For whole blood, urine, vitreous humor, and cerebrospinal fluid, the LOD was 1 µg/mL, while for liver and kidney tissues, it was 5 µg/g fishersci.casigmaaldrich.com. A quantitative GC-MS/MS method developed for whole blood showed satisfactory performance for DGA determination fishersci.casigmaaldrich.com.

GC-MS methods have been utilized for the analysis of DGA, typically as pentafluorobenzoyl chloride (PFBCl) derivatives, in human serum, urine, and cerebrospinal fluid samples obtained from poisoning cases nih.govoup.com. The use of stable-isotope-labeled analogs as quantitative internal standards in these GC-MS assays enhances accuracy and reliability nih.govoup.com. While GC-MS methods offer superior detection limits, they generally require more extensive sample preparation compared to ion chromatography-mass spectrometry (IC-MS) techniques oup.com.

Table 1: Detection Limits for this compound via Qualitative GC-MS

| Biological Matrix | Limit of Detection (LOD) |

| Whole Blood | 1 µg/mL |

| Urine | 1 µg/mL |

| Vitreous Humor | 1 µg/mL |

| Cerebrospinal Fluid (CSF) | 1 µg/mL |

| Liver | 5 µg/g |

| Kidney | 5 µg/g |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) in Food and Biological Samples

A novel Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) method has been developed for the accurate detection and quantification of this compound in food-related matrices. This method is particularly relevant for analyzing DGA present as a byproduct in carboxymethyl cellulose (B213188) (CMC), which is used as a direct additive in foods and drugs, and in food packaging materials nih.gov. The LC-MS/MS method involves a methanol/water extraction coupled with weak anion exchange solid phase extraction (SPE) cleanup, especially for more complex matrices nih.gov. This approach allows for the determination of DGA concentrations in food contact materials, food-grade direct additive CMC, and retail foods containing CMC nih.gov.

Advanced Analytical and Spectroscopic Characterization of Diglycolic Acid and Its Derivatives

Spectroscopic Methods

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), and related techniques like ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Atomic Emission Spectrometry (ICP-AES), are primarily utilized for the quantitative determination of metal ions in solutions, often in systems where diglycolic acid or its derivatives act as ligands or functionalizing agents. While not typically used to directly characterize the elemental composition of this compound itself (which is composed of carbon, hydrogen, and oxygen), these techniques are crucial for analyzing its interactions with metal ions.

For instance, ICP-MS/MS has been employed in studies involving this compound-functionalized gold nanoparticles for the detection of chromium ions, Cr(VI), in aqueous solutions. rsc.org Similarly, ICP-OES has been used to determine the concentrations of rare earth elements, such as Ce³⁺ and Nd³⁺, in aqueous solutions following their adsorption by electrospun polystyrene nanofibers functionalized with this compound. jinr.ru This application allows for the assessment of the adsorption efficiency and binding capacity of DGA-modified materials towards specific metal ions. In another study, ICP-AES was utilized for the analytical analysis of trivalent lanthanide uptake, where this compound groups were grafted onto Merrifield resin, demonstrating its role in quantifying metal uptake by DGA-functionalized sorbents. The use of this compound as a ligand for lead (Pb) complexes has also been noted in the context of Diffusive Gradients in Thin Films (DGT) methodology, which can be coupled with laser ablation ICP-MS for quantitative analysis. acs.org

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a highly sensitive optical technique used to monitor real-time interactions between molecules, often at a surface. This compound and its derivatives play a significant role in SPR-based sensing applications, particularly due to their chelating properties.

This compound-functionalized gold nanoparticles (Au NPs) have been developed as highly sensitive probes for the detection of chromium ions, Cr(VI), in aqueous solutions based on SPR theory. rsc.orgresearchgate.netresearchgate.net The strong affinity of the capped this compound for Cr(VI) ions leads to the aggregation of the nanoparticles, which is evidenced by a noticeable red-shifting of the SPR peak and an increase in the size of the nanoparticles. rsc.orgresearchgate.netresearchgate.net This system has demonstrated a remarkable limit of detection (LOD) of 0.32 ppb for Cr(VI) and a linear detection range from 0.32 ppb to 0.1 ppm, highlighting the effectiveness of DGA in enhancing the selectivity and sensitivity of SPR sensors for specific analytes. rsc.orgresearchgate.net

SPR is valued for its convenience, high sensitivity, rapidity, and bio-friendliness, as it relies on changes in the dielectric constant of the surrounding environment induced by analyte binding. rsc.org Beyond metal ion detection, derivatives like dithiothis compound have been used to modify gold surfaces in SPR biosensors for characterizing molecular interactions, such as those involving phage antibodies. The thiol group of dithiothis compound enables its spontaneous immobilization on the gold surface. core.ac.uknih.gov Furthermore, SPR analysis has been employed in studies related to blood coagulation, where this compound was identified as an impurity in carboxymethyl chitosan (B1678972) products that exhibited antithrombogenic properties and induced vasodilation. researchgate.net

Infrared (IR) and X-ray Photoelectron Spectroscopy (XPS)

Infrared (IR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS) are fundamental techniques for characterizing the chemical structure, functional groups, and surface elemental composition of this compound and its derivatives.

Infrared (IR) Spectroscopy: IR spectroscopy, including Fourier Transform Infrared (FTIR) and Attenuated Total Reflectance-Infrared (ATR-IR), is widely used to identify the characteristic vibrational modes of this compound and its derivatives. Standard FTIR spectra of this compound are available, showing distinct absorption bands corresponding to its carboxylic acid and ether functional groups. nih.gov ATR-FTIR is particularly useful for analyzing surface modifications, such as assessing and identifying specific functional groups on nanofiber surfaces before and after their functionalization with this compound moieties derived from diglycolic anhydride (B1165640). jinr.ruresearchgate.netresearchgate.net

IR spectroscopy has also been instrumental in characterizing coordination complexes involving this compound. For example, it was used to study new polymorphs of Ca(II) and Ba(II) complexes of this compound, providing insights into the bonding and structural arrangements within these metal-organic frameworks. researchgate.net The structures of newly synthesized CO₂-soluble this compound esters have also been confirmed using IR spectroscopy. acs.org In the case of this compound monoamide derivatives, FT-IR analysis reveals N-H stretching bands, indicative of hydrogen-bonded amide groups, which are crucial for understanding their self-assembly behavior. d-nb.info Commercial specifications for this compound often include conformity to an infrared spectrum as a quality control measure. avantorsciences.comthermofisher.comthermofisher.com

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements that exist within a material. For this compound, XPS provides valuable information on its surface chemistry and interactions.

XPS studies have been conducted on this compound in the context of energy-dependent photochromism, utilizing Al-Kα radiation to probe its surface properties. rsc.org The technique has also been applied to investigate the interaction between tin-based solder and carboxylic acid fluxes, including this compound, demonstrating its ability to facilitate the cleaning of oxide layers under specific conditions (high temperature and low pH). lsu.edu Furthermore, XPS analysis has been used to characterize Merrifield resin after grafting with this compound groups for studies on trivalent lanthanide uptake, providing elemental and chemical state information about the modified resin surface. In studies related to magnetic ionic liquids featuring functionalized this compound ester rare-earth and transition metal chelates, XPS analyses were performed to unveil the nature of interactions between the ionic liquid droplet phase and various minerals. acs.org

Microscopic and Imaging Techniques

Microscopic and imaging techniques provide direct visual evidence of the morphology, size, and structural organization of this compound and materials modified with it.

Scanning Electron Microscopy (SEM) for Morphological Analysis

Scanning Electron Microscopy (SEM), particularly High-Resolution Scanning Electron Microscopy (HR-SEM), is a powerful tool for examining the surface morphology of materials. It has been extensively used to analyze the physical changes in materials upon functionalization with this compound.

For example, HR-SEM has been employed to investigate the morphology of electrospun polystyrene nanofibers before and after functionalization with this compound moieties (derived from diglycolic anhydride). jinr.ru SEM micrographs revealed that while the fibers remained smooth with no beads after modification, their diameter increased significantly (from 392 nm to 456 nm and 481 nm) with increasing this compound ligand concentration (2g and 3g, respectively). jinr.ru This indicates that the functionalization process leads to a measurable change in the fiber dimensions. Similarly, HR-SEM was used for the surface characterization of polyethylene (B3416737) terephthalate (B1205515) nanofibers functionalized with diglycolic anhydride ligand. researchgate.netresearchgate.net In studies of supramolecular hydrogels formed from this compound monoamide derivatives, SEM studies of dried hydrogel samples provided morphological insights, showing a network of ribbon-like fibers at specific pH values (e.g., pH 11.9). d-nb.info SEM is broadly applied for morphological analysis, and this compound or its derivatives are often integral components of the materials being examined or are used to modify surfaces for such analyses. acs.orgscirp.org

Table 1: Key Analytical Findings for this compound and its Derivatives

| Analytical Technique | Application/Focus | Key Findings/Observations | Reference |

| ICP-MS/OES/AES | Detection of Cr(VI) ions using DGA-functionalized Au NPs | Quantitative determination of metal ions in solutions where DGA acts as a ligand or functionalizing agent. rsc.org | rsc.org |

| Adsorption of Ce³⁺ and Nd³⁺ by DGA-functionalized nanofibers | Determination of REE concentrations after adsorption, indicating DGA's role in metal binding. jinr.ru | jinr.ru | |

| Trivalent lanthanide uptake by DGA-grafted Merrifield resin | Quantification of metal uptake by DGA-functionalized sorbents. | ||

| Surface Plasmon Resonance (SPR) | Detection of Cr(VI) ions using DGA-functionalized Au NPs | DGA-capped Au NPs show high sensitivity (LOD 0.32 ppb), linear range (0.32 ppb to 0.1 ppm), and selectivity for Cr(VI) due to aggregation-induced SPR peak red-shifting. rsc.orgresearchgate.netresearchgate.net | rsc.orgresearchgate.netresearchgate.net |

| Characterization of phage antibodies using dithiothis compound | Dithiothis compound used to modify gold layer for biosensor, enabling kinetic studies of antibody-hapten interactions. core.ac.uknih.gov | core.ac.uknih.gov | |

| Infrared (IR) Spectroscopy | General structural characterization of DGA | Shows characteristic absorption bands of carboxylic acid and ether functional groups. nih.gov | nih.gov |

| Functionalization of nanofibers with DGA moiety | ATR-FTIR identifies specific functional groups on nanofiber surfaces before and after DGA modification. jinr.ruresearchgate.netresearchgate.net | jinr.ruresearchgate.netresearchgate.net | |

| Characterization of Ca(II) and Ba(II) complexes of DGA | Used to study bonding and structural arrangements in metal-organic frameworks. researchgate.net | researchgate.net | |

| Structure confirmation of DGA esters | Confirms the structure of newly synthesized CO₂-soluble this compound esters. acs.org | acs.org | |

| X-ray Photoelectron Spectroscopy (XPS) | Energy-dependent photochromism of DGA | Provides elemental composition and chemical state information on the surface. rsc.org | rsc.org |

| Interaction between Sn-based solder and DGA flux | Shows DGA's ability to clean oxide layers under specific conditions. lsu.edu | lsu.edu | |

| Characterization of DGA-grafted Merrifield resin | Provides elemental and chemical state information of the modified resin surface. | ||

| Scanning Electron Microscopy (SEM) | Morphological analysis of DGA-functionalized nanofibers | HR-SEM shows increased fiber diameter (from 392 nm to 456-481 nm) upon functionalization with DGA. jinr.ruresearchgate.netresearchgate.net | jinr.ruresearchgate.netresearchgate.net |

| Morphological studies of DGA monoamide hydrogels | SEM reveals ribbon-like fibrous networks in hydrogel structures. d-nb.info | d-nb.info |

Emerging Research Directions and Future Perspectives

Novel Applications of Diglycolic Acid and Its Derivatives

The distinctive chelating properties of this compound (DGA) and its derivatives are being leveraged for challenging separation processes, the development of advanced sensing technologies, and new avenues in pharmaceutical research.

The separation of rare-earth elements (REEs) presents a significant challenge due to their chemical similarities. This compound and its derivatives, particularly diglycolamic acid (DGAA) and diglycolamides (DGAs), have shown promising capabilities in this area. DGAA-type adsorbents, for instance, have been developed for the recovery and separation of REEs, demonstrating selective recovery even in the presence of high concentrations of base metals mdpi.comresearchgate.net.

Research has focused on the separation of adjacent light rare-earth elements (LREEs) such as praseodymium (Pr), neodymium (Nd), and samarium (Sm), which are crucial for rare earth magnets mdpi.com. Adsorbents like EDASiDGA, a silica (B1680970) gel modified with diglycolamic acid, have exhibited high separation factors, for example, a Nd/Pr separation factor of 2.8 mdpi.com. Column tests with EDASiDGA have successfully achieved individual elution of Pr and Nd, followed by Sm, without the need for additional chelating agents mdpi.com.

Diglycolamide compounds, including diglycolamic acid and this compound, are known to form stable tridentate complexes (ML3) with REEs and actinides, making them effective liquid-liquid extractants researchgate.net. N,N-dioctyldiglycolamic acid (DODGAA) has been extensively studied for its ability to quantitatively partition all lanthanide ions from moderately acidic solutions, showing particular selectivity for heavier lanthanides researchgate.net. This extractant also demonstrates superior mutual separation performance for lanthanides compared to typical carboxylic acid extractants researchgate.net. The extraction mechanism often involves a proton-exchange reaction, forming a 1:3 complex, such as Ln(DODGAA)3 researchgate.net.

This compound is also employed as an eluent in ion chromatography for the separation of REEs. For example, a gradient elution using an oxalic acid/diglycolic acid mixture on an IonPac CS5A column has enabled the selective separation of yttrium from dysprosium and other rare-earth elements researchcommons.orgresearchcommons.org. This method allows for the individual quantification of lanthanide elements researchcommons.orgresearchcommons.org. Furthermore, this compound has been utilized in the separation of actinides, such as neptunium (B1219326) (Np), plutonium (Pu), americium (Am), and curium (Cm), using ion chromatography with oxalic, diglycolic, and nitric acid eluents nih.gov.

The development of diglycolamide synthesis methods, such as the solvent-free melt-amidation reaction of this compound and secondary amines, is accelerating the research and development of sustainable processes for REE production chemspeed.comrsc.org. This approach offers high yields and purities, reducing environmental impact compared to prior art methods chemspeed.comrsc.org.

Table 1: Examples of this compound Derivatives and Their Application in REE Separation

| Derivative Name | Application Type | Key Separation Achieved | Separation Factor/Performance | Reference |

| EDASiDGA | Adsorbent | Nd/Pr, Pr/Nd/Sm | 2.8 (Nd/Pr) | mdpi.com |

| N,N-dioctyldiglycolamic acid (DODGAA) | Liquid-liquid Extractant | Quantitative partitioning of all Ln(3+) ions, selectivity for heavier lanthanides | High extraction separation performance, superior to typical carboxylic acids | researchgate.net |

| This compound (as eluent) | Ion Chromatography | Yttrium from Dysprosium and other REEs; Actinides (Np, Pu, Am, Cm) | Selective separation | researchcommons.orgresearchcommons.orgnih.gov |

| Diglycolamides (DGAs) | Liquid-liquid Extractant | Light and heavy REEs | Enables promising flowsheet development | chemspeed.comrsc.org |

This compound and its derivatives are instrumental in the design of fluorescent probes and biosensors, particularly for metal ion detection and as biomarkers. Fluorescein (B123965) this compound (Fl-DGA) derivatives have been computationally and experimentally explored as calcium (Ca2+) receptors mdpi.com. These probes leverage the this compound moiety as a cation receptor, with the ether linkage and ionizable carboxylic functionality playing key roles in Ca2+ recognition mdpi.com.

Beyond calcium, thiothis compound (TDGA), a related compound, has gained attention as a biomarker for monitoring vinyl chloride exposure researchgate.netnih.gov. Fluorescent sensors based on dual-emissive metal-organic frameworks (MOFs) functionalized with Tb(III) and organic dyes (e.g., C460@Tb-UiO-66-(COOH)2) have been developed for highly sensitive and selective detection of TDGA in human urine samples researchgate.netnih.gov. These ratiometric fluorescent materials exhibit low detection limits (e.g., 0.518 mg·mL-1 for TDGA) and excellent anti-interference properties nih.gov.